N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

Choose this 7‑methyl‑substituted 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide for your screening library. The 3,4‑difluorophenyl group keeps the amide NH fully available for target engagement, while the methyl logP increment (≈0.36) aids SAR without altering tPSA. Guaranteed ≥95 % purity eliminates repurification, ensuring reproducible multi‑centre data. Its balanced logP (2.313) and H‑bond profile support automated HTS dispensing in aqueous DMSO. Ideal for ATP‑competitive kinase or aspartyl protease assays where H‑bond fidelity is critical.

Molecular Formula C16H11F2N3O2
Molecular Weight 315.28
CAS No. 877649-94-0
Cat. No. B2898959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS877649-94-0
Molecular FormulaC16H11F2N3O2
Molecular Weight315.28
Structural Identifiers
SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)C=C1
InChIInChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-10-3-4-12(17)13(18)6-10/h2-8H,1H3,(H,20,22)
InChIKeyHOMDAZPUWJCCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-94-0) – Procurement‑Grade Physicochemical Profile and Class Identification


This compound is a 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide derivative bearing a 3,4‑difluorophenyl substituent on the carboxamide nitrogen and a methyl group at the 7‑position of the bicyclic core. The molecular formula is C₁₆H₁₁F₂N₃O₂ with a molecular weight of 315.27 g·mol⁻¹ and a typical commercial purity of ≥95 % . The scaffold belongs to a well‑known family of gastroprotective and analgesic agents, and the fusion of a pyridine and a pyrimidine ring creates a planar, hydrogen‑bond‑capable heterocyclic framework [1].

Why Interchanging N‑(3,4‑Difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide with Generic In‑Class Analogs Compromises Research Outcomes


The 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine core tolerates numerous substitution patterns, yet even minor modifications dramatically alter lipophilicity, acidity, and steric complementarity. The target compound combines a 3,4‑difluorophenyl carboxamide with a 7‑methyl group – a substitution vector that is absent in the most common commercial analogues (e.g., N‑(2,5‑difluorophenyl)‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide). Such changes can shift logP values and hydrogen‑bonding capacities, and the patent literature explicitly demonstrates that slight structural variations in this class convert a gastroprotective agent into an analgesic or anti‑inflammatory compound [1]. Without quantitative confirmation, swapping a 7‑methyl‑containing derivative for a des‑methyl analogue is highly likely to yield divergent biological readouts and wasted screening resources.

Quantitative Differentiators: N‑(3,4‑Difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide vs. Closest Structural Neighbors


Lipophilicity Shift Relative to the Des‑Methyl 2,5‑Difluorophenyl Analog

The computed octanol‑water partition coefficient (logP) for the target compound is 2.313, while the analogous N‑(2,5‑difluorophenyl)‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide (CAS 847411‑22‑7) exhibits a logP of ca. 1.95. The increased lipophilicity originates from the additional methyl group at position 7, which adds ~0.36 log units and may enhance passive membrane permeability in cell‑based assays [1].

Physicochemical profiling Drug-likeness ADME prediction

Topological Polar Surface Area (tPSA) Comparison – Impact on Oral Bioavailability Prediction

The target compound presents a tPSA of 63 Ų (computed from ZINC), which is identical to the tPSA of the 2,5‑difluorophenyl analog (63 Ų). However, the presence of the 7‑methyl group increases the molecular weight from 301.25 g·mol⁻¹ (analog) to 315.27 g·mol⁻¹, pushing the compound slightly deeper into the Ro5‑compliant region while maintaining an unchanged hydrogen‑bonding capacity [1]. This weight increment, without an increase in polar surface, suggests a modest shift in the lipophilicity‑polarity balance that could differentially affect solubility‑permeability interplay [2].

Oral bioavailability Rule-of-five Physicochemical space

Hydrogen‑Bond Donor/Acceptor Balance – Differential Potential for Off‑Target Interactions

The target compound carries one hydrogen‑bond donor (carboxamide NH) and four acceptors (carbonyl oxygen, two fluorines, endocyclic nitrogen). In contrast, the 2,5‑difluorophenyl analog has the same count, but the ortho‑fluorine in the comparator can engage in intramolecular H‑bonding with the adjacent amide NH, reducing its availability for intermolecular interactions. By positioning the fluorines at the 3 and 4 positions, the target compound avoids this intramolecular competition, preserving full H‑bond donor capacity [1].

Selectivity Off‑target profiling Molecular recognition

Purity Specification Benchmark – 95 % Assured Identity versus Widespread 90‑93 % Analogues

The target compound is routinely supplied at a purity of ≥95 % (HPLC), whereas many close structural analogs (e.g., N‑(4‑butylphenyl)‑7‑methyl‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide, CAS 877649‑57‑5) are offered at only 95%+ or ≥90 %. The higher purity specification reduces the likelihood of confounding biological effects from residual synthetic intermediates or isomers, directly improving assay reproducibility .

Compound quality control Reproducibility Procurement standard

Unreported Biological Activity – Open Opportunity for Novel Target Discovery

According to the ChEMBL database, no biological activity has been registered for this compound, whereas the des‑methyl 2,5‑difluorophenyl analog appears in several antimicrobial efflux‑pump inhibitor screens with measurable IC₅₀ values [1]. This lack of prior data positions the compound as a clean chemical probe for researchers seeking to explore under‑examined biological space without the bias of pre‑existing target annotations.

Phenotypic screening Target identification Chemical probe development

Optimal Procurement and Deployment Scenarios for N‑(3,4‑Difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Fragment‑Based and High‑Content Screening Libraries Addressing Unannotated Biological Space

Because the compound is free of known biological activity annotations, it is an ideal candidate for incorporation into fragment‑based or high‑content screening libraries aimed at identifying new target‑ligand pairs. Its moderate logP (2.313) and balanced H‑bonding profile ensure solubility in aqueous DMSO buffers, a prerequisite for automated dispensing in high‑throughput platforms [1].

Physicochemical Benchmarking in ADME‑Focused Structure‑Activity Relationship (SAR) Studies

The 7‑methyl group provides a measurable lipophilicity increment (ΔlogP ≈ 0.36 versus des‑methyl analogues) without altering tPSA, making the compound a valuable tool for dissecting the contribution of methyl‑mediated hydrophobic effects on permeability, solubility, and metabolic stability in SAR campaigns [2].

Kinase and Protease Target Class Profiling Requiring Undistorted H‑Bond Donor Function

The 3,4‑difluorophenyl arrangement avoids the intramolecular H‑bonding that plagues 2‑fluoro and 2,5‑difluoro analogues, thereby preserving the amide NH as a fully available donor. This property is critical for ATP‑competitive kinase assays and aspartyl protease inhibition, where a single H‑bond can determine selectivity [3].

Quality‑Controlled Chemical Probe Distribution to International Screening Consortia

The guaranteed ≥95 % purity specification reduces the risk of irreproducible results in multi‑center studies. Procurement teams can confidently distribute this compound across partner labs without requiring additional post‑purchase purification, saving time and budget .

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.